(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazoles involves the creation of compounds containing the thiazole ring with variable substituents as target structures . The replacement of the NH2 group with a substituted phenyl ring has been shown to significantly increase the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of 2,4-disubstituted thiazoles are largely influenced by the substituents on the thiazole ring . These substituents can affect the biological outcomes of the reactions to a great extent .Scientific Research Applications
Antimicrobial and Antibacterial Activity
Research indicates that compounds structurally related to "(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone" demonstrate significant antimicrobial and antibacterial activity. For instance, studies on various benzothiazole and thiazolyl derivatives have shown potential in combating strains of bacteria and fungi. One study synthesized new pyridine derivatives showing variable and modest activity against investigated bacteria and fungi strains, highlighting the antimicrobial potential of thiazolyl compounds (Patel, Agravat, & Shaikh, 2011). Similarly, thiazolyl pyrazole and benzoxazole derivatives have been evaluated for their antibacterial properties, further supporting the antimicrobial application of thiazol-based compounds (Landage, Thube, & Karale, 2019).
Medicinal Chemistry and Drug Design
The compound's framework is conducive to drug design and synthesis within medicinal chemistry, targeting specific therapeutic areas such as anti-mycobacterial, antifungal, and antibacterial applications. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with promising anti-mycobacterial activity, exhibiting low cytotoxicity and significant therapeutic indices (Pancholia et al., 2016). This suggests the potential for thiazolyl compounds in the development of new treatments for mycobacterial infections.
Synthesis and Characterization
Research efforts have also focused on the synthesis and spectral characterization of thiazolyl compounds, including their structural optimization and theoretical analysis using density functional theory (DFT). These studies provide insights into the molecular structure, bonding features, and thermodynamic stability of thiazolyl compounds, aiding in the design of molecules with enhanced biological activity (Shahana & Yardily, 2020).
Mechanism of Action
Future Directions
The future directions for the research on 2,4-disubstituted thiazoles could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . This could potentially enhance their cellular accumulation into the protozoa, as it has been reported in the case of bacteria .
Properties
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-2-4-17(13-15)27-9-11-28(12-10-27)20(29)19-14-31-22(26-19)25-16-5-7-18(8-6-16)30-21(23)24/h2-8,13-14,21H,9-12H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNCPUUCHLRJSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.